molecular formula C25H34ClNO3 B3996956 N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride

Cat. No.: B3996956
M. Wt: 432.0 g/mol
InChI Key: XQNDHLRIBKSDMX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride is a complex organic compound that features a benzodioxole ring, a dimethyloxane ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and dimethyloxane intermediates, followed by their coupling with the methylphenyl group through a series of reactions such as alkylation, reduction, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups into their reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrobromide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3.ClH/c1-18-4-7-20(8-5-18)22(21-11-13-29-25(2,3)15-21)10-12-26-16-19-6-9-23-24(14-19)28-17-27-23;/h4-9,14,21-22,26H,10-13,15-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNDHLRIBKSDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC3=C(C=C2)OCO3)C4CCOC(C4)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propan-1-amine;hydrochloride

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